molecular formula C25H19N3O2S2 B2711417 4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole CAS No. 955962-74-0

4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole

Cat. No.: B2711417
CAS No.: 955962-74-0
M. Wt: 457.57
InChI Key: WDFYTWHOJDAYKY-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole is a complex heterocyclic compound that features a thiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone, followed by sulfonylation to introduce the phenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenyl-1,3-thiazole: Lacks the pyrazole and phenylsulfonyl groups.

    2-phenyl-5-(4-phenylsulfonyl)-1H-pyrazole: Lacks the thiazole ring.

    4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole: Lacks the phenylsulfonyl group.

Uniqueness

4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole is unique due to the combination of the thiazole and pyrazole rings with a phenylsulfonyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-[4-(benzenesulfonyl)-2-phenylpyrazol-3-yl]-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S2/c1-18-24(31-25(27-18)19-11-5-2-6-12-19)23-22(32(29,30)21-15-9-4-10-16-21)17-26-28(23)20-13-7-3-8-14-20/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFYTWHOJDAYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=C(C=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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